5-(3-Carboxyphenyl)-2-fluorobenzoic acid
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Overview
Description
5-(3-Carboxyphenyl)-2-fluorobenzoic acid is an aromatic carboxylic acid derivative This compound is characterized by the presence of a carboxyphenyl group and a fluorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Carboxyphenyl)-2-fluorobenzoic acid typically involves the functionalization of benzoic acid derivatives. One common method is the hydrothermal self-assembly pathway, which involves the reaction of metal salts with the ligand under controlled temperature and pressure conditions . This method allows for the formation of coordination compounds with diverse structural forms.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrothermal synthesis or other scalable chemical processes. The choice of method depends on the desired purity and yield of the final product. Optimization of reaction conditions, such as temperature, pressure, and pH, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Carboxyphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield anhydrides, while reduction can produce alcohols or aldehydes
Scientific Research Applications
5-(3-Carboxyphenyl)-2-fluorobenzoic acid has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 5-(3-Carboxyphenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the fluorine atom can participate in various non-covalent interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(3-Carboxyphenyl)-2-furoic acid: This compound shares a similar carboxyphenyl group but has a furoic acid moiety instead of a fluorobenzoic acid.
4-(3-Carboxyphenyl)picolinic acid: Another related compound with a carboxyphenyl group and a picolinic acid moiety.
Uniqueness
5-(3-Carboxyphenyl)-2-fluorobenzoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can enhance the compound’s stability, reactivity, and binding interactions, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-(3-carboxyphenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-5-4-9(7-11(12)14(18)19)8-2-1-3-10(6-8)13(16)17/h1-7H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTXMMGZLXSDBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689896 |
Source
|
Record name | 4-Fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261992-42-0 |
Source
|
Record name | 4-Fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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